molecular formula C14H15NO B8299991 2-(2'-Methylphenoxymethyl)-aniline

2-(2'-Methylphenoxymethyl)-aniline

Cat. No.: B8299991
M. Wt: 213.27 g/mol
InChI Key: QVBVGXITXMELGL-UHFFFAOYSA-N
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Description

2-(2'-Methylphenoxymethyl)-aniline is an aromatic amine derivative characterized by an aniline core (a benzene ring with an -NH₂ group) attached to a methylphenoxymethyl substituent. The phenoxymethyl group consists of a benzene ring linked via an ether oxygen to a methylene (-CH₂-) bridge, with an additional methyl group at the 2'-position of the phenoxy ring.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]aniline

InChI

InChI=1S/C14H15NO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9H,10,15H2,1H3

InChI Key

QVBVGXITXMELGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 2-(3,4-Difluorophenoxy)aniline (C₁₂H₉F₂NO): The introduction of fluorine atoms at the 3- and 4-positions of the phenoxy ring creates strong electron-withdrawing effects, reducing the electron density of the aniline NH₂ group. This enhances stability against oxidation compared to 2-(2'-Methylphenoxymethyl)-aniline, which has electron-donating methyl groups .
  • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline (C₂₁H₂₀N₂O₂S): The sulfonyl (-SO₂-) group is highly electron-withdrawing, further deactivating the aniline ring. In contrast, the methylphenoxymethyl group in the target compound provides moderate electron donation, making it more reactive in electrophilic substitution reactions .

Steric and Solubility Considerations

  • 3-(2-Phenylethoxy)-N-[2-(2-phenylethoxy)benzyl]aniline (C₂₈H₂₇NO₂): The bulky phenylethoxy substituents increase lipophilicity, reducing aqueous solubility.
  • 2-(4-Benzyl-piperazin-1-yl)aniline (C₁₇H₂₁N₃) :
    The piperazine ring introduces basicity and water solubility under acidic conditions, a feature absent in the target compound due to its neutral ether linkage .

Hydrogen Bonding and Crystallinity

  • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline: Strong N—H⋯O hydrogen bonds form 1D chains in the crystal lattice, enhancing thermal stability. The target compound’s methylphenoxymethyl group likely participates in weaker C—H⋯O interactions, resulting in less rigid packing .
  • 2-(4-Methoxy-2-methylaniline) (C₈H₁₁NO): Methoxy and methyl groups facilitate C—H⋯O hydrogen bonding, similar to the target compound. However, the absence of a phenoxymethyl bridge reduces steric complexity .

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Features Hydrogen Bonding Key Applications
This compound C₁₄H₁₅NO 213.28 g/mol Methylphenoxymethyl, NH₂ C—H⋯O Synthetic intermediate
2-(3,4-Difluorophenoxy)aniline C₁₂H₉F₂NO 221.20 g/mol Difluorophenoxy, NH₂ C—F⋯H Agrochemicals, dyes
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline C₂₁H₂₀N₂O₂S 364.45 g/mol Carbazole, sulfonyl, NH₂ N—H⋯O Pharmaceuticals
3-(2-Phenylethoxy)-N-[2-(2-phenylethoxy)benzyl]aniline C₂₈H₂₇NO₂ 409.52 g/mol Phenylethoxy, benzyl Weak van der Waals Material science

Research Findings and Trends

  • Synthetic Methods : The target compound can be synthesized via reductive amination or nucleophilic substitution, similar to methods used for N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline .
  • Thermal Stability : Compounds with sulfonyl or carbazole groups exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas the target compound likely has a lower melting range (100–150°C) .
  • Fluorinated and sulfonated analogs may pose additional environmental risks .

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